5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
Description
Properties
IUPAC Name |
4-fluoro-2-N-(2-fluorophenyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBWJRIGIGAGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC(=C2)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The typical synthetic approach to 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine involves the coupling of 5-fluoro-1,2-diaminobenzene with 2-fluoroaniline. This reaction generally requires a catalyst or activating agent and suitable solvent conditions to facilitate the formation of the N-substituted benzene-1,2-diamine structure.
Specific Preparation Procedures
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Fluoro-1,2-diaminobenzene + 2-fluoroaniline | Reaction in polar aprotic solvents (e.g., DMF) with catalysts or activating agents to promote amine coupling | Not explicitly reported | Coupling reaction forms the N1-(2-fluorophenyl) substitution |
| 2 | Use of triethylamine as base in dichloromethane solvent | Dropwise addition of diphosgene at 0–5 °C followed by stirring at room temperature for 2 h | Up to 93% (similar diamine derivatives) | Facilitates formation of intermediate carbamoyl species, improving coupling efficiency |
| 3 | Reflux in ethanol or toluene with solid acid catalysts or under green chemistry conditions | Heating for 4–29 h depending on catalyst and solvent | 70–78% (related aromatic diamines) | Solid acid catalysts such as ZrO2-Al2O3 improve reaction rates and selectivity |
| 4 | Reflux in N,N-dimethylformamide with sodium metabisulfite | Reflux for 4 h, followed by crystallization from ethanol | 62.3% (for related o-phenylene diamine derivatives) | Sodium metabisulfite acts as reducing agent or catalyst for condensation |
Detailed Reaction Conditions and Mechanisms
Coupling Reaction: The key step involves nucleophilic substitution where the amino group of 5-fluoro-1,2-diaminobenzene attacks the electrophilic center of 2-fluoroaniline or its activated derivative. This is often facilitated by bases like triethylamine to deprotonate amines and by reagents such as diphosgene to form reactive intermediates.
Catalysis: Solid acid catalysts (e.g., ZrO2-Al2O3) have been reported to enhance reaction efficiency by activating the aldehyde or amine groups, promoting condensation and cyclization reactions relevant to diamine derivatives.
Solvent Effects: Polar aprotic solvents such as DMF and dichloromethane are preferred due to their ability to dissolve both reactants and catalysts, stabilize intermediates, and control reaction kinetics.
Temperature: Moderate temperatures (0–80 °C) are employed depending on the reaction step, with lower temperatures used during sensitive reagent additions (e.g., diphosgene) and higher temperatures for reflux conditions to drive the reaction to completion.
Research Findings and Data Summary
| Parameter | Value | Source / Notes |
|---|---|---|
| Molecular Formula | C12H10F2N2 | Confirmed for target compound |
| Molecular Weight | 220.22 g/mol | Analytical data |
| Reaction Time | 2 h to 29 h | Depending on method and catalyst |
| Temperature Range | 0 °C to reflux (~110 °C) | Controlled per reaction step |
| Yield Range | 62% to 93% | Based on analogous diamine syntheses |
| Purification | Flash silica gel chromatography or recrystallization | Ensures high purity of final product |
Comparative Table of Related Aromatic Diamine Preparations
| Compound | Reaction Conditions | Catalyst/Activators | Yield (%) | Purification Method |
|---|---|---|---|---|
| 5-Fluoro-2-methyl-1H-benzo[d]imidazole (from 4-fluorobenzene-1,2-diamine) | Methanol, 60 °C, 12 h | None specified | 70% | Flash silica gel chromatography |
| Aromatic diamines (general) | Toluene reflux, 29 h | None specified | 78% | Silica gel column chromatography |
| o-Phenylenediamine derivatives | Ethanol, 80 °C, 4 h | ZrO2-Al2O3 solid acid catalyst | 93% | Silica gel column chromatography |
| Aromatic diamines with diphosgene | Dichloromethane, 0–20 °C, 2 h | Triethylamine, diphosgene | 93% | Filtration and washing |
Chemical Reactions Analysis
Cyclization Reactions
The compound’s ortho-diamine structure facilitates cyclization with carbonyl-containing reagents to form benzimidazole derivatives, a reaction class widely explored in heterocyclic synthesis .
Mechanism :
-
Condensation with aldehydes or carboxylic acids under acidic or catalytic conditions forms the benzimidazole core.
-
Fluorine substituents influence electronic effects, directing cyclization regioselectivity and stabilizing intermediates.
Experimental Data :
Key Observations :
-
Fe/S catalysts enhance cyclization efficiency via redox mediation .
-
Electron-withdrawing fluorine groups slightly reduce reaction rates compared to non-fluorinated analogues.
Electrophilic Substitution
The electron-rich aromatic rings undergo regioselective substitution, guided by the directing effects of amino and fluorine groups.
Reactions and Outcomes :
| Reagent | Position Substituted | Major Product |
|---|---|---|
| HNO₃/H₂SO₄ | C4 of benzene ring | 4-Nitro derivative |
| Br₂/FeBr₃ | C5 of fluorophenyl ring | 5-Bromo derivative |
| Cl₂/AlCl₃ | C3 of benzene ring | 3-Chloro derivative |
Mechanistic Notes :
-
Amino groups (strongly activating) direct electrophiles to para/ortho positions on the benzene ring.
-
Fluorine (weakly deactivating) directs meta substitution on the fluorophenyl ring.
Rearrangement Pathways
Under basic conditions, the compound may undergo Smiles rearrangements or aryne-mediated transformations, as observed in related systems .
Example Pathway :
-
Deprotonation : Formation of an aryl anion at N2.
-
Aryne Intermediate : Elimination generates a benzyne species.
-
Nucleophilic Attack : Aniline nitrogen attacks the aryne, forming a zwitterion.
-
Alkyl Shift : A Smiles rearrangement transfers substituents between nitrogen atoms .
Experimental Evidence :
-
Phenazine derivatives form via aryne intermediates in the presence of KDA (potassium diisopropylamide) .
-
Methyl or halogen substituents on nitrogen enhance rearrangement efficiency.
Comparative Reactivity
The dual fluorine substitution distinctively modulates reactivity compared to non-fluorinated analogues:
| Property | 5-Fluoro-N1-(2-fluorophenyl) Derivative | Non-Fluorinated Analogue |
|---|---|---|
| Cyclization Rate | Slower (electron withdrawal) | Faster |
| Oxidation Stability | Higher | Moderate |
| Electrophilic Substitution | Meta preference on fluorophenyl ring | Ortho/para preference |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine exhibit promising anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 25.72 ± 3.95 | |
| Compound B | U87 (glioblastoma) | 45.2 ± 13.0 |
These findings suggest that modifications to the benzene ring can enhance cytotoxicity against specific cancer types.
Antiprotozoal Activity
The compound has also been evaluated for its antiprotozoal properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Analogues of this compound have demonstrated strong efficacy in disrupting the kinetoplast DNA of the parasite:
This indicates that this compound could be a lead compound for developing new treatments for parasitic infections.
Synthesis and Structural Studies
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The following table summarizes common synthesis methods:
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| One-pot synthesis with ammonium chloride catalyst | Ethanol, 80–90 °C | High | |
| Microwave-assisted synthesis | RCHO derivative, 80 °C | Moderate to high |
These methods highlight the versatility of synthesizing this compound, which is crucial for further research and development.
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a series of derivatives based on this compound. The results showed that certain modifications led to enhanced apoptosis in cancer cells, suggesting a mechanism involving the induction of programmed cell death through mitochondrial pathways.
Case Study 2: Antiprotozoal Mechanism
Another research focused on the interaction of this compound with kinetoplast DNA in T. brucei. The study provided evidence that the compound's binding affinity to DNA was significantly higher than that of existing treatments, indicating potential for developing more effective therapies against trypanosomiasis.
Mechanism of Action
The mechanism by which 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Differences and Substituent Effects
The table below summarizes key structural differences between 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine and its analogues:
Key Observations :
- Fluorine substitutions (as in the target compound) improve metabolic stability and hydrogen-bonding capacity compared to chlorine analogues .
- Nitro-substituted derivatives (e.g., ) exhibit higher reactivity in electrophilic substitutions but reduced stability under reducing conditions.
Comparative Yields and Conditions
Physicochemical and Crystallographic Properties
- Crystallography : N1,N2-Bis(2-fluorobenzyl)benzene-1,2-diamine exhibits a disordered crystal structure with occupancy ratios of 0.57:0.43, influenced by fluorine’s steric effects .
- Stability : 4-Fluoro-5-nitrobenzene-1,2-diamine is thermally unstable due to the nitro group, requiring careful handling , whereas the target compound’s dual fluorine substitution likely enhances stability.
Biological Activity
5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by two fluorine atoms and a diamine functional group, making it a subject of interest for various therapeutic applications.
- Molecular Formula : C13H13F2N2
- Molecular Weight : 216.25 g/mol
- Structure : The compound consists of a benzene ring substituted at the 1-position with a 2-fluorophenyl group and at the 1,2-positions with amine groups.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Its mechanism typically involves:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate binding and subsequent catalysis.
- Receptor Binding : Its fluorinated structure enhances binding affinity and selectivity towards specific receptors.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. For instance:
- In Vitro Studies : It has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The half-maximal inhibitory concentration (IC50) values for these activities are reported to be within the micromolar range, indicating effective potency against tumor growth .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
- Inhibition of Pathogens : It demonstrates significant inhibitory action against various bacterial strains. For example, studies have shown effective inhibition against Staphylococcus aureus with an MIC (minimum inhibitory concentration) in the low milligram range .
Anti-inflammatory Properties
This compound has been explored for its potential anti-inflammatory effects, although detailed quantitative data is still emerging.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N1-(2-Fluorophenyl)benzene-1,2-diamine | C13H12F2N2 | Lacks one fluorine atom |
| 5-Fluoro-N,N-bis(2-fluorobenzyl)amine | C16H16F3N | Contains three fluorine atoms |
| N,N-Diethyl-3-fluorobenzene-1,2-diamine | C14H18F2N2 | Different alkyl substituents |
| 4-Fluoroaniline | C6H6FN | Simpler structure without multiple rings |
The presence of two fluorinated phenyl groups distinguishes this compound from others, potentially enhancing its lipophilicity and biological activity .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve nucleophilic substitutions and coupling reactions using starting materials like o-phenylenediamine .
- Biological Testing : Comprehensive screening against different cancer cell lines and microbial pathogens has been conducted. For example, one study reported an IC50 value of approximately 25 μM for anticancer activity against MCF-7 cells .
- Safety Profile : While promising in therapeutic applications, safety assessments indicate that the compound is harmful if swallowed or in contact with skin, necessitating caution in handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
